molecular formula C6H7ClN2S B3307928 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride CAS No. 93554-88-2

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride

Cat. No.: B3307928
CAS No.: 93554-88-2
M. Wt: 174.65 g/mol
InChI Key: UOIZKXFGSDAHOW-UHFFFAOYSA-N
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Description

2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride (CAS 93554-88-2) is a versatile chemical building block prized in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C6H7ClN2S and a molecular weight of 174.65 g/mol, features a reactive nitrile group and an amine salt, making it a valuable precursor for the synthesis of more complex molecules . The thiophene ring is a privileged structure in pharmaceuticals, often used to optimize the potency and metabolic stability of drug candidates. As such, this reagent is particularly useful for constructing potential therapeutic agents, especially in the development of compounds active on the central nervous system or cardiovascular system. It serves as a key intermediate in Strecker synthesis and other routes for generating amino acid derivatives and heterocyclic compounds. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information, this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers are advised to handle it with appropriate personal protective equipment and in a well-ventilated area.

Properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIZKXFGSDAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride typically involves the cyanoacetylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-amino-2-(thiophen-2-yl)ethylamine.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity allows for multiple transformations, including:

  • Oxidation : Producing thiophene sulfoxides or sulfones.
  • Reduction : Converting the nitrile group to an amine.
  • Substitution : The amino group can undergo nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities , particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of thiophene compounds exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .

Table 1: Cytotoxicity of Thiophene Derivatives

Compound IDCell LineGI50 (µM)
3MCF-715
5NCI-H46010
9cSF-26820

Medicine

The compound is being explored as a precursor for drug development , particularly in the context of antiviral therapies. For instance, thiophene derivatives have been identified as potential inhibitors for viruses such as Ebola, demonstrating significant antiviral activity in micromolar ranges through phenotypic screening .

Case Study: Antiviral Activity
A study identified a thiophene scaffold exhibiting antiviral activity against the Ebola virus, leading to the synthesis of new compounds that were validated through various assays for their effectiveness as viral entry inhibitors .

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other fine chemicals. Its unique properties allow it to participate in complex chemical reactions necessary for creating high-value materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile and amino groups can form hydrogen bonds or participate in nucleophilic or electrophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity of the nitrile group, facilitating nucleophilic additions. The 3-chloro derivative is synthesized via ZnI₂-catalyzed Strecker reactions, yielding 97% purity .
  • Pharmacological Relevance : Chlorinated derivatives are intermediates in anticonvulsant syntheses, while trifluoromethyl groups improve metabolic stability in drug candidates .

Comparison with Heterocyclic Derivatives

Thiophene-Containing Analogs

Thiophene derivatives exhibit distinct electronic properties due to the sulfur atom’s polarizability. Notable analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Application
Methyl 2-amino-2-(thiophen-2-yl)acetate HCl C₇H₉NO₂S 171.03 Not provided Ester Pharmaceutical intermediate
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid HCl C₇H₈ClNO₂S 217.66 1375473-06-5 Carboxylic acid Discontinued drug candidate
2-(Thiophen-2-yl)ethanamine HCl C₆H₉NS·HCl 151.66 Not provided Primary amine Neurological research

Key Findings :

  • Ester Derivatives (e.g., Methyl ester) : Improved solubility in organic solvents compared to nitriles, enabling use in esterase-sensitive prodrugs .
  • Amine Derivatives : 2-(Thiophen-2-yl)ethanamine HCl shows promise in neurotransmitter modulation, though its synthesis requires reductive amination of acetamide precursors (60% yield) .
  • Toxicity Considerations : Thiophene derivatives may exhibit understudied toxicological profiles, necessitating caution in biomedical applications .

Physicochemical and Pharmacological Properties

Physicochemical Data

Property 2-Amino-2-(thiophen-2-yl)acetonitrile HCl 2-Amino-2-(3-chlorophenyl)acetonitrile HCl 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile HCl
Molecular Weight ~196.6 (estimated) 209.06 236.62
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Methanol-soluble DMSO-compatible

Pharmacological Insights

  • Chlorophenyl Derivatives: Used in Strecker syntheses of non-natural amino acids, critical for peptide mimetics .

Biological Activity

Chemical Structure and Properties
2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride, with the chemical formula C6_6H7_7ClN2_2S, is a thiophene-containing compound that has attracted attention for its potential biological activities. This compound features an amino group and a nitrile group, which may contribute to its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. For example, compounds derived from thiophenes have shown significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Cytotoxicity and Cancer Research

Research has demonstrated that thiophene derivatives exhibit cytotoxicity towards several cancer cell lines. For instance, a study evaluated the effects of synthesized thiophene compounds on human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated that certain derivatives significantly inhibited cell growth, with IC50_{50} values reflecting their potency against these cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. For example, some thiophene derivatives have been shown to inhibit enzymes critical for cancer cell survival, potentially leading to reduced tumor growth .

Table of Biological Activities

Activity Effect Cell Line/Pathogen Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mLVarious bacterial strains
CytotoxicityIC50_{50} values indicate potencyMCF-7, NCI-H460, SF-268
Enzyme InhibitionInhibits key enzymesVarious cancer pathways

Case Study: Anticancer Activity

In a notable case study, researchers synthesized a series of thiophene derivatives and evaluated their anticancer properties. The study found that certain compounds derived from this compound exhibited strong cytotoxic effects against MCF-7 cells, with IC50_{50} values significantly lower than those of standard chemotherapeutic agents. This suggests potential for development as novel anticancer therapeutics .

Comparative Analysis

When compared to other heterocyclic compounds, this compound demonstrates unique biological profiles due to its structural features. Its ability to inhibit specific cellular pathways distinguishes it from similar compounds lacking the thiophene moiety.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between thiophene derivatives and nitrile precursors. Optimization requires statistical experimental design (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, acidic or basic conditions (pH 4–10) may influence reaction kinetics and byproduct formation . Reaction engineering principles, such as continuous flow reactors, can enhance reproducibility and scalability . Purity is improved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum drying .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substitution patterns on the thiophene ring and acetonitrile backbone .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) to confirm molecular formula .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; the compound may release HCl vapors under moisture .
  • Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hydrolysis. Monitor for discoloration, which indicates degradation .
  • Disposal : Follow hazardous waste regulations (e.g., neutralization with sodium bicarbonate before disposal) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic or electrophilic pathways?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates under varying pH and solvent conditions .
  • Isotopic Labeling : Introduce 15N^{15}N or 34S^{34}S isotopes to trace bond-breaking/forming steps via mass spectrometry .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for proposed mechanisms .

Q. What computational approaches can predict the reactivity or stability of this compound under various conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ Gaussian or ORCA software to simulate electronic properties (e.g., HOMO-LUMO gaps) and predict susceptibility to oxidation or nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability in biological matrices .
  • Machine Learning : Train models on existing reaction databases to recommend optimal catalysts or solvents for novel derivatization .

Q. How can researchers resolve contradictions in reported data regarding the compound's biological activity or chemical behavior?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables .
  • Validation Studies : Reproduce conflicting results using standardized protocols (e.g., OECD guidelines) and advanced analytics like LC-MS/MS for metabolite identification .
  • Cross-Disciplinary Collaboration : Integrate chemical, biological, and computational data to reconcile discrepancies (e.g., pH-dependent solubility affecting bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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